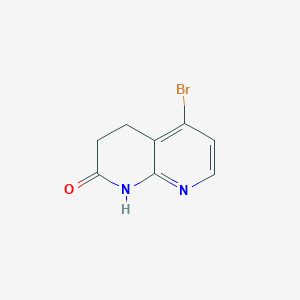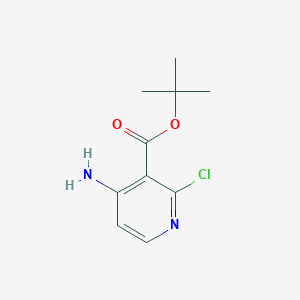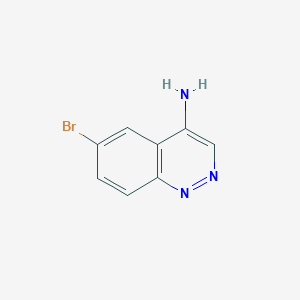![molecular formula C19H13Cl2N5O3 B15232490 3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)
3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a pyrimido[5,4-e][1,2,4]triazine core substituted with dichlorophenoxy and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3,4-dichlorophenol with a suitable phenyl derivative can lead to the formation of the dichlorophenoxyphenyl intermediate. This intermediate can then undergo further cyclization with a triazine precursor to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent reactions can be employed to streamline the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The dichlorophenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
科学的研究の応用
3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound for the development of new drugs.
Medicine: Research into the compound’s potential therapeutic effects includes its use as an anticancer, antiviral, and antifungal agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling.
類似化合物との比較
Similar Compounds
Triazine Derivatives: Compounds such as 2,4,6-trisubstituted-1,3,5-triazines share a similar triazine core but differ in their substituents.
Tetrazine Derivatives: These compounds have a similar nitrogen-rich heterocyclic structure but with four nitrogen atoms in the ring.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine share a similar pyrimidine core but differ in their functional groups.
Uniqueness
The uniqueness of 3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its dichlorophenoxy and phenyl substituents impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H13Cl2N5O3 |
|---|---|
分子量 |
430.2 g/mol |
IUPAC名 |
3-[4-(3,4-dichlorophenoxy)phenyl]-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-25-18(27)15-17(23-19(25)28)26(2)24-16(22-15)10-3-5-11(6-4-10)29-12-7-8-13(20)14(21)9-12/h3-9H,1-2H3 |
InChIキー |
KEHXLWYUBGPFKQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OC4=CC(=C(C=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)




![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)




![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)


